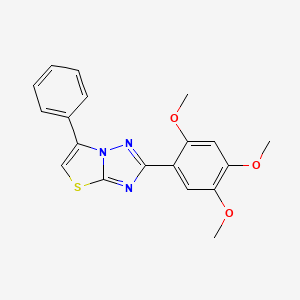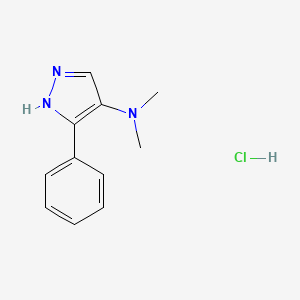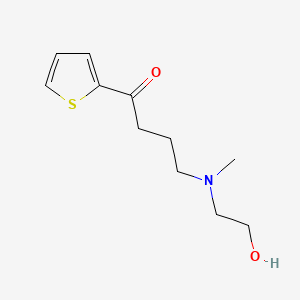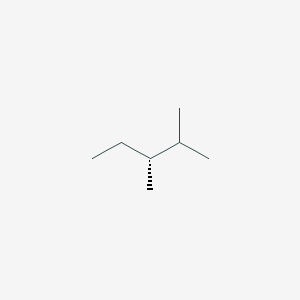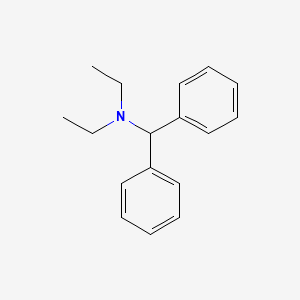
Oty1T56cso
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde (Oty1T56cso) is an organic molecule with the molecular formula C12H20OS and a molecular weight of 212.35 g/mol . It is characterized by a thiopyran ring substituted with propyl groups and a carboxaldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dipropylthiopyran with formaldehyde in the presence of an acid catalyst to form the carboxaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiopyran ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid.
Reduction: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol.
Substitution: Various substituted thiopyran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving thiopyran derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiopyran ring may also interact with biological membranes or other cellular components, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-methanol
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxylic acid
- 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-acetaldehyde
Comparison: 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it particularly useful in synthetic chemistry as a versatile intermediate .
Propriétés
Numéro CAS |
61407-00-9 |
|---|---|
Formule moléculaire |
C12H20OS |
Poids moléculaire |
212.35 g/mol |
Nom IUPAC |
2,6-dipropyl-3,6-dihydro-2H-thiopyran-5-carbaldehyde |
InChI |
InChI=1S/C12H20OS/c1-3-5-11-8-7-10(9-13)12(14-11)6-4-2/h7,9,11-12H,3-6,8H2,1-2H3 |
Clé InChI |
QCIOSRSNVYPUHS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC=C(C(S1)CCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


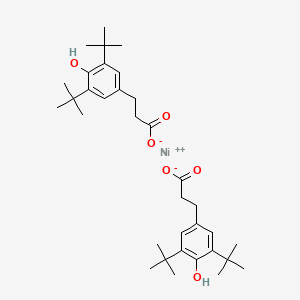

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
